Ethyl 5-hydroxydecanoate
CAS No.: 75587-06-3
Cat. No.: VC0527546
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75587-06-3 |
---|---|
Molecular Formula | C12H24O3 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | ethyl 5-hydroxydecanoate |
Standard InChI | InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 |
Standard InChI Key | JZHPHZPSKLWKPM-UHFFFAOYSA-N |
SMILES | CCCCCC(CCCC(=O)OCC)O |
Canonical SMILES | CCCCCC(CCCC(=O)OCC)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Ethyl 5-hydroxydecanoate belongs to the class of hydroxy fatty acid esters, which are increasingly studied for their roles in biodegradable polymers and bioactive molecules. Its IUPAC name, ethyl 5-hydroxydecanoate, reflects its structural composition: a ten-carbon decanoic acid chain with a hydroxyl group at the fifth position, esterified with ethanol.
Molecular and Structural Characteristics
-
Molecular Formula:
-
Canonical SMILES:
CCCCCC(CCCC(=O)OCC)O
-
InChI Key:
JZHPHZPSKLWKPM-UHFFFAOYSA-N
The compound’s hydroxyl group at the fifth carbon introduces polarity, influencing its solubility and reactivity, while the ethyl ester moiety enhances its volatility and compatibility with non-polar solvents.
Physical Properties
Key physical properties are summarized in Table 1.
Table 1: Physical Properties of Ethyl 5-Hydroxydecanoate
The compound’s low water solubility and high boiling point make it suitable for high-temperature industrial processes, while its pleasant aroma aligns with applications in perfumery .
Synthesis and Chemical Reactivity
Synthetic Routes
Ethyl 5-hydroxydecanoate is synthesized via two primary methods:
-
Esterification of 5-Hydroxydecanoic Acid:
-
Aldol Condensation:
Reactivity and Derivative Formation
The compound’s hydroxyl and ester groups enable diverse transformations:
-
Oxidation: Using potassium permanganate () in acidic media yields ethyl 5-oxodecanoate .
-
Reduction: Lithium aluminum hydride () reduces the ester to 5-hydroxydecanol .
-
Hydrolysis: Acidic or basic conditions cleave the ester bond, producing 5-hydroxydecanoic acid and ethanol .
Comparative Analysis with Analogous Esters
Table 2: Comparison of Ethyl 5-Hydroxydecanoate with Similar Esters
Compound | Molecular Formula | Boiling Point (°C) | Key Applications |
---|---|---|---|
Ethyl 5-hydroxydecanoate | 280–299 | Flavors, bioplastics | |
Ethyl 3-hydroxyhexanoate | 205–210 | Solvents, adhesives | |
Ethyl laurate | 269–271 | Lubricants, cosmetics |
The hydroxyl group’s position and chain length differentiate its reactivity and applications from shorter-chain esters .
Future Research Directions
-
Enzymatic Synthesis: Exploring lipase-catalyzed esterification for greener production.
-
Drug Delivery Systems: Utilizing its biodegradability for controlled-release formulations.
-
Agricultural Uses: Investigating antifungal properties for crop protection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume